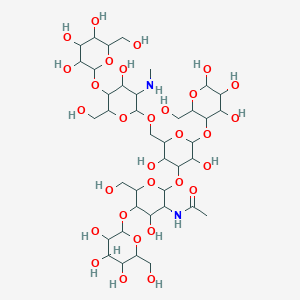

Lacto-N-neohexaose (LNnH)

Description

Properties

Molecular Formula |

C39H68N2O30 |

|---|---|

Molecular Weight |

1045.0 g/mol |

IUPAC Name |

N-[2-[3,5-dihydroxy-2-[[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C39H68N2O30/c1-9(47)41-17-22(52)31(69-38-28(58)24(54)19(49)11(4-43)64-38)14(7-46)66-36(17)71-33-20(50)15(67-39(29(33)59)70-32-12(5-44)62-34(60)26(56)25(32)55)8-61-35-16(40-2)21(51)30(13(6-45)65-35)68-37-27(57)23(53)18(48)10(3-42)63-37/h10-40,42-46,48-60H,3-8H2,1-2H3,(H,41,47) |

InChI Key |

NUWXPVRSEMKSHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC)O)CO)OC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

LNnH biosynthesis pathway

An in-depth analysis of scientific literature and databases reveals no recognized "LNnH biosynthesis pathway." This designation does not correspond to any known metabolic or signaling pathway. It is possible that "LNnH" is a non-standard abbreviation, an internal project name, or a typographical error.

To provide a detailed technical guide as requested, clarification on the specific pathway of interest is required. Please verify the name and provide any alternative nomenclature or relevant context for the biosynthesis pathway you wish to have detailed.

Once the correct pathway is identified, a comprehensive guide will be developed, including:

-

In-depth background and significance: A thorough overview of the pathway, its role in biological processes, and its relevance to researchers and drug development professionals.

-

Core components and enzymatic steps: Detailed descriptions of the substrates, intermediates, products, and enzymes involved in each step of the pathway.

-

Regulatory mechanisms: Elucidation of the feedback loops, allosteric regulation, and transcriptional control that govern the pathway's activity.

-

Quantitative data: Summarization of key quantitative data, such as enzyme kinetics, metabolite concentrations, and flux analysis, in clearly structured tables for comparative analysis.

-

Detailed experimental protocols: Step-by-step methodologies for key experiments used to study the pathway, including assays for enzyme activity, metabolite quantification, and gene expression analysis.

-

Visualizations: Custom diagrams of the signaling pathways and experimental workflows generated using Graphviz (DOT language) to provide clear and concise visual representations, adhering to the specified formatting requirements.

Lacto-N-neohexaose: A Technical Guide to its Biological Functions and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neohexaose (LNnH) is a complex oligosaccharide belonging to the diverse family of human milk oligosaccharides (HMOs). As a key component of human milk, LNnH is believed to play a significant role in infant health and development. Its intricate structure provides a foundation for a range of biological activities, from shaping the gut microbiome to modulating the immune system and preventing pathogen adhesion. This technical guide provides a comprehensive overview of the current understanding of LNnH's biological functions, supported by available data, experimental methodologies, and visualizations of relevant biological pathways. While research on specific HMOs is rapidly evolving, this document consolidates the existing knowledge on LNnH to support further scientific inquiry and potential therapeutic applications.

Core Biological Functions of Lacto-N-neohexaose

The biological activities of Lacto-N-neohexaose are multifaceted, primarily centering on its interactions with the gut microbiota, the host's immune system, and pathogenic organisms.

Prebiotic Activity: Shaping the Gut Microbiome

LNnH, like many other HMOs, is indigestible by human intestinal enzymes and reaches the colon intact. There, it serves as a selective prebiotic, promoting the growth of beneficial bacteria, particularly species of the genus Bifidobacterium. These bacteria possess the specific glycosidases required to break down the complex structure of LNnH for their metabolic needs.

The preferential utilization of LNnH by bifidobacteria confers a competitive advantage to these commensal microbes, helping to establish a healthy gut microbiome in infants. A bifidobacteria-dominant gut microbiota is associated with numerous health benefits, including the production of short-chain fatty acids (SCFAs), which have anti-inflammatory properties and serve as an energy source for colonocytes, and the suppression of potentially pathogenic bacteria.

Immune Modulation

Human milk oligosaccharides are known to modulate the infant's developing immune system, and LNnH is likely a contributor to this vital function. The immunomodulatory effects of HMOs are thought to occur through several mechanisms:

-

Direct Interaction with Immune Cells: HMOs can be absorbed into the bloodstream and interact directly with various immune cells, such as dendritic cells, macrophages, and lymphocytes. These interactions can influence cytokine production and guide the maturation of the immune system towards a balanced state, preventing excessive inflammatory responses.

-

Indirect Modulation via the Gut Microbiome: By promoting the growth of beneficial bacteria, LNnH contributes to the production of microbial metabolites that have immunomodulatory effects. For instance, SCFAs produced by bifidobacteria can influence the development and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.

-

Interaction with Lectins: LNnH can bind to galectins, a family of carbohydrate-binding proteins expressed on the surface of immune cells. These interactions can trigger intracellular signaling cascades that modulate immune responses. For example, galectin binding can influence cell adhesion, apoptosis, and cytokine secretion.

Anti-Pathogenic Activity

LNnH can act as a soluble decoy receptor, inhibiting the adhesion of pathogenic bacteria and viruses to the intestinal epithelium. Many pathogens initiate infection by binding to specific glycan structures on the surface of host cells. By mimicking these host cell glycans, LNnH can competitively bind to the adhesins of pathogens in the gut lumen, preventing their attachment to the intestinal wall and facilitating their clearance from the body. This anti-adhesive mechanism is a critical component of the protective effects of human milk against infectious diseases.

Quantitative Data

While extensive quantitative data specifically for Lacto-N-neohexaose is still emerging in the scientific literature, data from related human milk oligosaccharides and galectin binding studies provide valuable context. The following tables summarize the types of quantitative data that are crucial for understanding the bioactivity of LNnH.

Table 1: Galectin Binding Affinity (Hypothetical Data for LNnH)

| Galectin | Ligand | Binding Affinity (Kd) µM | Technique |

| Galectin-3 | Lacto-N-neohexaose | Data not available | Isothermal Titration Calorimetry (ITC) |

| Galectin-8 | Lacto-N-neohexaose | Data not available | Surface Plasmon Resonance (SPR) |

Table 2: Prebiotic Effect on Bifidobacterium Growth (Illustrative Data)

| Bacterial Strain | Carbon Source (1% w/v) | Maximum Optical Density (OD600) | Doubling Time (hours) |

| Bifidobacterium longum | Lacto-N-neohexaose | Data not available | Data not available |

| Bifidobacterium longum | Glucose | Data not available | Data not available |

| Bifidobacterium adolescentis | Lacto-N-neohexaose | Data not available | Data not available |

| Bifidobacterium adolescentis | Glucose | Data not available | Data not available |

Note: Growth curves for various Bifidobacterium species on other HMOs have been published, demonstrating their ability to utilize these complex carbohydrates. Similar experiments are required to quantify the specific growth-promoting effects of LNnH.

Table 3: Inhibition of Pathogen Adhesion (Illustrative Data)

| Pathogen | Cell Line | Inhibitor | IC50 (mg/mL) |

| Escherichia coli (EPEC) | Caco-2 | Lacto-N-neohexaose | Data not available |

| Salmonella enterica | HT-29 | Lacto-N-neohexaose | Data not available |

Note: Studies with whole fractions of human milk oligosaccharides have demonstrated significant inhibition of pathogen adhesion. Determining the specific IC50 values for LNnH against various pathogens is a key area for future research.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of the biological functions of Lacto-N-neohexaose. The following are representative methodologies for key experiments.

Quantification of Lacto-N-neohexaose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and specific for the quantification of carbohydrates.

a. Sample Preparation:

-

For bacterial culture supernatants, centrifuge the sample at 10,000 x g for 10 minutes to pellet the bacteria.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample in ultrapure water to a concentration within the linear range of the standard curve.

b. HPAEC-PAD System and Conditions:

-

System: Dionex ICS-5000 or equivalent.

-

Column: CarboPac PA1 (4 x 250 mm) with a CarboPac PA1 guard column.

-

Eluent A: 100 mM Sodium Hydroxide.

-

Eluent B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide.

-

Gradient: A gradient of sodium acetate is used to elute the oligosaccharides. A typical gradient might be 0-100 mM sodium acetate over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 25 µL.

-

Detection: Pulsed Amperometric Detection with a gold electrode.

c. Quantification:

-

Prepare a standard curve of Lacto-N-neohexaose of known concentrations.

-

Integrate the peak area corresponding to LNnH in the samples.

-

Calculate the concentration of LNnH in the samples based on the standard curve.

In Vitro Bacterial Growth Assay

This assay is used to determine the prebiotic activity of Lacto-N-neohexaose.

a. Media and Culture Conditions:

-

Prepare a minimal growth medium for the specific Bifidobacterium strain, lacking any carbohydrate source.

-

Supplement the medium with either 1% (w/v) Lacto-N-neohexaose or 1% (w/v) glucose (as a positive control). A negative control with no added carbohydrate should also be included.

-

Inoculate the media with the Bifidobacterium strain to an initial OD600 of 0.05.

-

Incubate the cultures anaerobically at 37°C.

b. Growth Monitoring:

-

At regular time intervals (e.g., every 2 hours), measure the optical density of the cultures at 600 nm (OD600) using a spectrophotometer.

-

Plot the OD600 values against time to generate growth curves.

-

From the growth curves, determine the maximum growth rate and the final cell density for each condition.

Pathogen Adhesion Inhibition Assay

This assay quantifies the ability of Lacto-N-neohexaose to inhibit the binding of pathogenic bacteria to intestinal epithelial cells.

a. Cell Culture:

-

Culture a human intestinal epithelial cell line, such as Caco-2 or HT-29, in a suitable medium (e.g., DMEM with 10% FBS) in 24-well plates until they form a confluent monolayer.

b. Adhesion Assay:

-

Wash the cell monolayers three times with sterile phosphate-buffered saline (PBS).

-

Prepare a suspension of the pathogenic bacteria (e.g., enteropathogenic E. coli) in serum-free medium at a concentration of 1 x 108 CFU/mL.

-

Pre-incubate the bacterial suspension with varying concentrations of Lacto-N-neohexaose (e.g., 0.1, 1, 10 mg/mL) for 1 hour at 37°C. A control with no LNnH should be included.

-

Add the bacteria-LNnH mixture to the cell monolayers and incubate for 1-2 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, aspirate the medium and wash the monolayers five times with sterile PBS to remove non-adherent bacteria.

-

Lyse the cells with a solution of 0.1% Triton X-100 in PBS to release the adherent bacteria.

-

Perform serial dilutions of the lysate and plate on appropriate agar plates to enumerate the colony-forming units (CFU).

c. Data Analysis:

-

Calculate the percentage of adhesion for each concentration of LNnH relative to the control without LNnH.

-

Plot the percentage of adhesion against the concentration of LNnH to determine the IC50 value.

Signaling Pathways and Visualizations

While direct evidence for Lacto-N-neohexaose modulating specific signaling pathways is still under investigation, it is hypothesized that, like other HMOs, it can influence immune signaling. The following diagrams illustrate a potential mechanism by which an HMO could modulate the NF-κB pathway, a central regulator of inflammation, and a general workflow for assessing the prebiotic effect of LNnH.

Caption: Hypothetical modulation of the NF-κB signaling pathway by Lacto-N-neohexaose.

References

The Discovery and Significance of Lacto-N-neohexaose in Human Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk is a complex biological fluid rich in a diverse array of bioactive components, among which human milk oligosaccharides (HMOs) represent a significant and functionally important fraction. These complex sugars are the third most abundant solid component of human milk after lactose and lipids. Lacto-N-neohexaose (LNnH) is a core neutral HMO that has been identified as a key constituent of this intricate mixture. This technical guide provides an in-depth overview of the discovery of LNnH, its quantitative presence in human milk, the experimental protocols for its characterization, and its potential biological activities, with a focus on its interaction with inflammatory signaling pathways.

The Core Discovery of Lacto-N-neohexaose

The initial isolation and characterization of Lacto-N-neohexaose from human milk was a seminal discovery in the field of glycobiology. This foundational work laid the groundwork for understanding the structural diversity and biological importance of HMOs.

The Pioneering Work of Kobata and Ginsburg (1972)

Lacto-N-neohexaose was first isolated and its structure elucidated by Akira Kobata and Victor Ginsburg in 1972.[1] Their work, published in the Archives of Biochemistry and Biophysics, detailed the meticulous process of identifying this novel hexasaccharide from pooled human milk samples.

Structure of Lacto-N-neohexaose

Lacto-N-neohexaose is a neutral hexasaccharide with the following structure:

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc

It is an elongated chain built upon a lactose core, extended with two repeating units of N-acetyllactosamine (Galβ1-4GlcNAc).

Quantitative Analysis of Lacto-N-neohexaose in Human Milk

The concentration of LNnH in human milk can vary significantly among individuals and throughout the stages of lactation. These variations are influenced by genetic factors, such as the mother's secretor and Lewis blood group status, as well as environmental factors.

| Stage of Lactation | Mean Concentration (mg/L) | Range (mg/L) | Reference |

| Colostrum (0-5 days) | 189 - 263 | 64 - 534 | [2] |

| Transitional Milk (6-14 days) | 109 - 166 | 39 - 397 | [2] |

| Mature Milk (15-90 days) | 66 - 108 | 16 - 353 | [2] |

Table 1: Concentration of Lacto-N-neohexaose (LNnH) in human milk at different stages of lactation. Data is derived from studies on Lacto-N-neotetraose (LNnT), a closely related precursor, as specific comprehensive data for LNnH across lactation stages is limited.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and analysis of LNnH and its biological activities.

Original Isolation and Structural Elucidation of Lacto-N-neohexaose

The protocol developed by Kobata and Ginsburg was a multi-step process involving classical biochemical techniques.[1]

Experimental Workflow for the Discovery of Lacto-N-neohexaose

Caption: Workflow for the isolation and characterization of LNnH.

Methodology:

-

Sample Preparation: Pooled human milk was dialyzed against water to remove small molecules and then treated with ethanol to precipitate proteins and lipids.

-

Fractionation: The soluble oligosaccharide fraction was subjected to gel filtration chromatography on a Sephadex G-25 column to separate oligosaccharides based on size.

-

Purification: Fractions containing hexasaccharides were further purified using preparative paper chromatography.

-

Structural Analysis: The purified hexasaccharide was subjected to a series of analytical techniques to determine its structure:

-

Compositional Analysis: Acid hydrolysis followed by gas-liquid chromatography was used to identify the constituent monosaccharides (galactose, glucose, and N-acetylglucosamine) and their molar ratios.

-

Methylation Analysis: To determine the linkages between the monosaccharides, the oligosaccharide was permethylated, hydrolyzed, and the resulting partially methylated monosaccharides were analyzed by gas-liquid chromatography-mass spectrometry.

-

Enzymatic Degradation: Sequential digestion with specific exoglycosidases (β-galactosidase and β-N-acetylhexosaminidase) was performed to determine the sequence and anomeric configurations of the monosaccharides.

-

Quantification of Lacto-N-neohexaose by HPLC-MS

Modern methods for the quantification of HMOs, including LNnH, rely on the sensitivity and specificity of liquid chromatography coupled with mass spectrometry (LC-MS).

Experimental Workflow for LNnH Quantification

Caption: Workflow for the quantification of LNnH in human milk.

Methodology:

-

Sample Preparation: Human milk samples are centrifuged to remove fat. Proteins are then precipitated using methods such as ethanol precipitation or ultrafiltration.

-

Oligosaccharide Enrichment: The oligosaccharide-rich supernatant is further purified and enriched using solid-phase extraction (SPE) with graphitized carbon or C18 cartridges to remove interfering substances.

-

Chromatographic Separation: The purified HMO fraction is injected into a high-performance liquid chromatography (HPLC) system. Separation of LNnH from its isomers and other HMOs is typically achieved using a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometric Detection and Quantification: The eluting compounds are detected by a mass spectrometer. Quantification is performed by comparing the peak area of LNnH to that of a known concentration of an internal or external standard.

Biological Activity and Signaling Pathways

While research on the specific biological functions of LNnH is ongoing, studies on its structural precursor, Lacto-N-neotetraose (LNnT), provide strong indications of its potential role in modulating the infant's immune system, particularly in the gut.

Attenuation of TNF-α-Induced Inflammation

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce the production of other inflammatory mediators, such as interleukin-8 (IL-8), in intestinal epithelial cells. Research has shown that LNnT can attenuate this inflammatory cascade.[3][4] It is hypothesized that LNnH, due to its structural similarity, may exert similar effects.

The proposed mechanism involves the interaction of the HMO with the TNF receptor 1 (TNFR1). This interaction can lead to two outcomes:

-

Competitive Binding: The HMO may bind to TNFR1, acting as an antagonist and preventing TNF-α from binding and initiating the downstream signaling cascade.

-

Ectodomain Shedding: The HMO may induce the shedding of the extracellular domain of TNFR1, rendering the cell less responsive to TNF-α.

TNF-α Signaling Pathway and Potential LNnH Intervention

Caption: Potential mechanism of LNnH in attenuating TNF-α signaling.

Experimental Protocol: Microscale Thermophoresis (MST) for Binding Affinity

To investigate the direct interaction between an HMO like LNnH and a protein receptor like TNFR1, microscale thermophoresis (MST) can be employed. This technique measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.

Methodology:

-

Protein Labeling: The target protein (e.g., recombinant soluble TNFR1) is fluorescently labeled.

-

Ligand Titration: A serial dilution of the unlabeled ligand (LNnH) is prepared.

-

Incubation: A constant concentration of the labeled protein is mixed with the different concentrations of the ligand and incubated to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient. The movement of the fluorescently labeled protein is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd), which quantifies the binding affinity.

Conclusion

The discovery of Lacto-N-neohexaose in human milk marked a significant step in appreciating the complexity and functionality of these vital nutrients. As a core structural element of many larger HMOs, LNnH and its related compounds likely play a crucial role in the health and development of infants, particularly in shaping the gut microbiome and modulating the immune system. The ability of structurally similar oligosaccharides to interfere with pro-inflammatory pathways, such as the TNF-α/TNFR1 axis, highlights a promising area for future research and potential therapeutic applications. Further investigation into the specific biological activities of LNnH will undoubtedly provide deeper insights into the profound impact of human milk on infant health and may inform the development of novel prebiotics and immunomodulatory agents.

References

- 1. Tumor necrosis factor (TNF)-α-induced IL-8 expression in gastric epithelial cells: Role of reactive oxygen species and AP endonuclease-1/redox factor (Ref)-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HMO concentrations (mg/L) in breast milk over time of lactation in milk of mothers from the Low- and High 2âFucosyllactose groups. [figshare.com]

- 3. Tumor Necrosis Factor Alpha-Induced Interleukin-8 Production via NF-κB and Phosphatidylinositol 3-Kinase/Akt Pathways Inhibits Cell Apoptosis in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

LNnH as a prebiotic for infant gut microbiota

An In-depth Technical Guide on Lacto-N-neotetraose (LNnH) as a Prebiotic for Infant Gut Microbiota

Executive Summary

Lacto-N-neotetraose (LNnH) is a prominent neutral human milk oligosaccharide (HMO) that plays a pivotal role in the development of a healthy infant gut microbiome.[1] As a selective prebiotic, LNnH is not digested by the infant but is fermented by specific beneficial bacteria in the colon, primarily species of Bifidobacterium.[2] This selective fermentation leads to the production of short-chain fatty acids (SCFAs) and other metabolites that contribute to gut barrier maturation, immune modulation, and pathogen inhibition. This document provides a technical overview of LNnH, including its mechanism of action, quantitative effects on microbiota and metabolite production, detailed experimental protocols for its study, and the key signaling pathways involved in its bioactivity.

Introduction to Lacto-N-neotetraose (LNnH)

LNnH is a tetrasaccharide and a core structural component of human milk, representing a type 2 HMO.[2] Its structure consists of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and a terminal D-glucose.[2] Unlike its isomer Lacto-N-tetraose (LNT), which is a type 1 HMO, LNnH has a different glycosidic linkage that influences its selective utilization by gut microbes.[1][3] Given that humans lack the enzymes to break down HMOs, these complex sugars pass undigested to the large intestine, where they function as a primary food source for the developing microbiota.[3]

Mechanism of Action and Impact on Gut Microbiota

LNnH exerts its prebiotic effect by selectively promoting the growth of beneficial bacteria. This bifidogenic effect is a hallmark of many HMOs and is crucial for establishing a healthy infant gut ecosystem, which is characterized by low diversity and a high abundance of Bifidobacterium.[4]

-

Selective Fermentation: Certain species, such as Bifidobacterium longum subspecies infantis, possess specific genetic loci and enzymatic machinery required to uptake and metabolize HMOs like LNnH.[3] This gives them a competitive advantage over other bacteria that cannot utilize these complex carbohydrates.[3]

-

Pathogen Inhibition: By promoting the growth of beneficial commensals, LNnH indirectly inhibits the colonization of potential pathogens through competitive exclusion (i.e., competition for nutrients and attachment sites on the gut epithelium).[1] Furthermore, some HMOs can act as decoy receptors, preventing pathogens from binding to host intestinal cells.[2]

-

Gut Barrier Maturation: A recent study in infant mice demonstrated that LNnH promotes the proliferation and differentiation of intestinal stem cells (ISCs) in the colon.[5] This leads to an increased number of goblet cells, Paneth cells, and intestinal epithelial and endocrine cells, contributing to the growth and maturation of the intestinal barrier.[5]

Quantitative Data on LNnH Effects

The prebiotic activity of LNnH has been quantified in various in vitro and animal models. The following tables summarize key findings.

Table 1: Effect of LNnH on Bifidobacterium Abundance and SCFA Production (in vitro SHIME model)

| Parameter | Control | 2'FL + LNnH (4:1 mix) | Reference |

| Bifidobacterium Abundance | Baseline | Stimulated Growth | [2] |

| Butyrate Production | Baseline | Increased | [2] |

Data from a Simulated Human Intestinal Microbial Ecosystem (SHIME) model investigating the effects of a 4:1 mixture of 2'-fucosyllactose (2'FL) and LNnH.

Table 2: Impact of LNnH on Intestinal Development in Infant Mice

| Parameter | Control | LNnH Supplementation | GOS Supplementation | Reference |

| ISC Proliferation (Colon) | Baseline | Significantly Promoted | No Significant Effect | [5] |

| ISC Differentiation (Colon) | Baseline | Significantly Promoted | No Significant Effect | [5] |

| Goblet Cell Markers | Baseline | Increased Expression | No Significant Effect | [5] |

| Paneth Cell Markers | Baseline | Increased Expression | No Significant Effect | [5] |

Data from a study comparing the effects of LNnH and Galactooligosaccharides (GOS) on intestinal development in infant mice at postnatal day 21.[5]

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to evaluate the prebiotic potential of LNnH.

In Vitro Fecal Fermentation Model

This protocol describes a batch fermentation to assess the impact of LNnH on a representative infant gut microbial community.

-

Fecal Slurry Preparation: Obtain fresh fecal samples from healthy, breastfed infants. Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.

-

Medium Preparation: Prepare a basal medium simulating the infant colon environment.[4] Autoclave the medium and cool it under anaerobic conditions.

-

Experimental Setup: Dispense the basal medium into fermentation vessels. Supplement test vessels with LNnH at a physiologically relevant concentration (e.g., 1-2 g/L). Include a control vessel with no added carbohydrate.

-

Inoculation and Fermentation: Inoculate each vessel with the fecal slurry (e.g., 5% v/v). Incubate anaerobically at 37°C for 24-48 hours. Maintain pH control if using a dynamic model.

-

Sampling: Collect samples at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours) for microbiota and metabolite analysis.

Microbiota Composition Analysis (16S rRNA Gene Sequencing)

-

DNA Extraction: Extract total genomic DNA from collected fermentation samples using a validated kit, such as the MoBio Power Soil DNA Isolation kit.[6]

-

PCR Amplification: Amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers.[6]

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform like Illumina MiSeq.

-

Bioinformatic Analysis: Process the raw sequencing data using pipelines such as QIIME2 or DADA2 to perform quality filtering, denoising, taxonomic classification, and diversity analysis.

Short-Chain Fatty Acid (SCFA) Analysis

-

Sample Preparation: Centrifuge fermentation samples to pellet bacterial cells. Acidify the supernatant with a strong acid (e.g., sulfuric acid) to protonate the SCFAs.

-

Extraction: Extract SCFAs into an organic solvent like diethyl ether.

-

Analysis by Gas Chromatography (GC): Analyze the extracted samples using a GC system equipped with a Flame Ionization Detector (FID). Use a suitable capillary column for separating SCFAs (acetic, propionic, butyric, etc.).[7][8]

-

Quantification: Quantify SCFA concentrations by comparing peak areas to those of a standard curve prepared with known concentrations of SCFA standards.

Visualization of Pathways and Workflows

LNnH Fermentation and SCFA Signaling

The fermentation of LNnH by Bifidobacterium leads to the production of SCFAs, which act as key signaling molecules interacting with host cells.[9] Butyrate, for example, serves as a primary energy source for colonocytes and has anti-inflammatory properties. Acetate and propionate can activate G-protein-coupled receptors (GPCRs) like FFAR2 on intestinal epithelial and immune cells, influencing gut hormone release and immune responses.[9]

Caption: Metabolic pathway of LNnH and subsequent SCFA signaling.

Experimental Workflow for LNnH Prebiotic Assessment

The following diagram outlines a typical workflow for investigating the prebiotic effects of LNnH using an in vitro model.

References

- 1. Lacto-N-neotetraose (LNnT) Raw Material Supplier [gttsynbio.com]

- 2. layerorigin.com [layerorigin.com]

- 3. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]

- 4. Development of an infant colon simulating in vitro model, I-TIM-2, to study the effects of modulation strategies on the infant gut microbiome composition and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Milk Oligosaccharide LNnT Promotes Intestinal Epithelial Growth and Maturation During the Early Life of Infant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Evolution of Intestinal Gases and Fecal Short-Chain Fatty Acids Produced in vitro by Preterm Infant Gut Microbiota During the First 4 Weeks of Life [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Role of Long Non-Coding RNAs (lncRNAs) in Immune System Development

An in-depth analysis of scientific literature reveals no protein or gene officially designated as "LNnH" with a recognized role in immune system development. It is highly probable that "LNnH" is a typographical error and the intended subject is long non-coding RNA (lncRNA) . LncRNAs are a class of RNA molecules longer than 200 nucleotides that do not encode proteins but are crucial regulators of gene expression, playing a significant role in various biological processes, including the development and function of the immune system.[1][2]

This technical guide will proceed under the assumption that the topic of interest is lncRNA . We will explore the multifaceted roles of lncRNAs in the development and function of the immune system, providing a comprehensive resource for researchers, scientists, and drug development professionals.

LncRNAs have emerged as critical players in the intricate regulatory networks that govern the development and differentiation of immune cells, as well as in modulating the immune response.[2][3] Their functions are diverse and context-dependent, ranging from epigenetic modification and transcriptional regulation to post-transcriptional processing of messenger RNA (mRNA).[1][2]

LncRNAs in Hematopoiesis and Immune Cell Differentiation

The development of all immune cells originates from hematopoietic stem cells (HSCs) in a tightly regulated process called hematopoiesis. Several lncRNAs have been identified as key regulators at different stages of this process. For instance, some lncRNAs are involved in maintaining the pluripotency and self-renewal of HSCs, while others drive the commitment of hematopoietic progenitors to specific immune cell lineages, such as T-lymphocytes and B-lymphocytes.

The maturation of T-lymphocytes in the thymus is a complex process involving several developmental stages.[4] LncRNAs have been shown to influence T-cell development by regulating the expression of key transcription factors and signaling molecules.

LncRNA-Mediated Regulation of Immune Responses

LncRNAs are integral to both the innate and adaptive immune responses. In the innate immune system, they can modulate the activity of cells like macrophages and dendritic cells by influencing the signaling pathways of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and Nod-like receptors (NLRs).[2][5][6][7] For example, lncRNA-Cox2 has been shown to regulate the expression of interleukin 6 (IL-6) in response to TLR stimulation.[2]

In the adaptive immune system, lncRNAs contribute to the activation, differentiation, and function of T-cells and B-cells.[1] For instance, the lncRNA NEAT1 has been implicated in promoting the apoptosis of CD8+ T-cells by sequestering microRNA-155.[1] Furthermore, lncRNAs can act as competing endogenous RNAs (ceRNAs), sequestering microRNAs and thereby regulating the expression of target mRNAs involved in immune signaling pathways.[2][3]

Key Signaling Pathways Modulated by LncRNAs in the Immune System

LncRNAs exert their regulatory functions by interacting with various signaling pathways crucial for immune cell function. Some of the key pathways include:

-

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation and immunity. Several lncRNAs have been shown to either activate or suppress NF-κB signaling, thereby controlling the expression of pro-inflammatory cytokines and chemokines.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in a wide range of cellular processes, including immune cell activation and differentiation. LncRNAs can modulate MAPK signaling at different levels, influencing the outcome of immune responses.[2]

-

JAK-STAT Signaling: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is critical for cytokine signaling in the immune system. LncRNAs can regulate JAK-STAT signaling by interacting with components of the pathway or by modulating the expression of cytokine receptors. For example, the lncRNA lnc-DC has been shown to promote STAT3 phosphorylation, which is essential for dendritic cell differentiation.[3]

-

PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and metabolism. In the context of the immune system, dysregulation of this pathway has been linked to various diseases. LncRNAs can influence PI3K/Akt signaling, thereby affecting the viability and function of immune cells.[1]

Below is a conceptual diagram illustrating the general mechanisms of lncRNA action in immune signaling pathways.

Caption: Mechanisms of lncRNA action in the nucleus and cytoplasm.

Quantitative Data on LncRNA Expression and Function in the Immune System

The study of lncRNAs in immunology is a rapidly evolving field, with a growing body of quantitative data from high-throughput sequencing and other molecular biology techniques. This data provides insights into the expression levels of lncRNAs in different immune cell types and their changes during immune responses.

| LncRNA Name | Immune Cell Type(s) | Change in Expression | Associated Function | Reference |

| NEAT1 | CD8+ T-cells | Upregulated | Promotes apoptosis | [1] |

| lncRNA-XLOC_098131 | B-lymphocytes, Macrophages | Upregulated (by daidzein) | Promotes B-cell differentiation, enhances macrophage activity | [2][3] |

| lnc-IL7R | Cells stimulated with LPS | Upregulated | Associated with epigenetic regulation | [2] |

| lnc-DC | Dendritic cells | - | Promotes STAT3 phosphorylation and dendritic cell differentiation | [3] |

| CHROME | - | Upregulated in response to high cholesterol | Regulates cholesterol homeostasis | [1] |

Experimental Protocols for Studying LncRNAs in the Immune System

Investigating the role of lncRNAs in immune system development requires a combination of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

LncRNA Expression Profiling in Immune Cells

Objective: To identify and quantify lncRNAs expressed in specific immune cell populations.

Methodology:

-

Immune Cell Isolation: Isolate specific immune cell populations (e.g., CD4+ T-cells, B-cells, macrophages) from blood or tissues using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS).

-

RNA Extraction: Extract total RNA from the isolated cells using a suitable RNA isolation kit.

-

Library Preparation and Sequencing: Prepare RNA sequencing (RNA-seq) libraries from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and annotate the transcripts to identify known and novel lncRNAs. Perform differential expression analysis to identify lncRNAs that are up- or down-regulated under different conditions (e.g., activation, differentiation).

Functional Characterization of a Specific LncRNA

Objective: To determine the function of a specific lncRNA in an immune cell type.

Methodology:

-

Gain-of-Function and Loss-of-Function Studies:

-

Overexpression: Clone the lncRNA of interest into an expression vector and transfect or transduce it into the target immune cells.

-

Knockdown/Knockout: Use techniques like RNA interference (siRNA or shRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the lncRNA.

-

-

Phenotypic Analysis: Analyze the effects of lncRNA perturbation on various cellular functions, such as:

-

Cell proliferation and viability: Using assays like MTT or cell counting.

-

Cell differentiation: By analyzing the expression of lineage-specific markers using flow cytometry.

-

Cytokine production: Using ELISA or intracellular cytokine staining.

-

Gene expression: Using qRT-PCR or RNA-seq to assess changes in the expression of target genes.

-

Investigating LncRNA-Protein Interactions

Objective: To identify proteins that interact with a specific lncRNA.

Methodology:

-

RNA Pull-down Assay:

-

Synthesize a biotin-labeled version of the lncRNA of interest.

-

Incubate the labeled lncRNA with cell lysates.

-

Use streptavidin beads to "pull down" the lncRNA and any interacting proteins.

-

Identify the interacting proteins using mass spectrometry.

-

-

RNA Immunoprecipitation (RIP):

-

Use an antibody against a protein of interest to immunoprecipitate the protein from cell lysates.

-

Extract and analyze the co-precipitated RNA to determine if the lncRNA of interest is bound to the protein.

-

The following diagram illustrates a general workflow for studying the function of a novel lncRNA in the immune system.

Caption: A typical workflow for lncRNA functional studies.

Conclusion

Long non-coding RNAs are emerging as indispensable regulators of immune system development and function. Their diverse mechanisms of action and their involvement in critical signaling pathways highlight their potential as diagnostic markers and therapeutic targets for a wide range of immune-related diseases. Further research into the intricate world of lncRNAs will undoubtedly unravel new layers of complexity in the regulation of the immune system and open up new avenues for therapeutic intervention.

References

- 1. Signaling by LncRNAs: Structure, Cellular Homeostasis, and Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel lncRNA Regulates the Toll-Like Receptor Signaling Pathway and Related Immune Function by Stabilizing FOS mRNA as a Competitive Endogenous RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel lncRNA Regulates the Toll-Like Receptor Signaling Pathway and Related Immune Function by Stabilizing FOS mRNA as a Competitive Endogenous RNA [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Biological Databases and Tools [proteinlounge.com]

Lacto-N-neohexaose chemical formula and properties

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to Lacto-N-neohexaose (LNnH), a key human milk oligosaccharide (HMO).

Chemical and Physical Properties

Lacto-N-neohexaose is a neutral hexasaccharide naturally present in human breast milk.[1] It is a complex carbohydrate with the following key properties:

| Property | Value | Source(s) |

| Chemical Formula | C40H68N2O31 | [1][2] |

| Molecular Weight | 1072.96 g/mol | [1][2] |

| CAS Number | 64003-52-7 | [1][2] |

| Appearance | White Powder | [1] |

| Purity | Min. 90% (Area-%) | [1] |

| Storage Temperature | < -15°C | [2] |

Biological Properties and Potential Applications

Lacto-N-neohexaose, as a prominent human milk oligosaccharide, is recognized for its significant biological activities, primarily centered around its prebiotic and immunomodulatory functions.

Prebiotic Activity

LNnH is considered a prebiotic, meaning it can selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host. Like other HMOs, LNnH is resistant to digestion in the upper gastrointestinal tract and reaches the colon intact, where it serves as a substrate for specific gut microbes, particularly Bifidobacterium species. The selective fermentation of LNnH by these bacteria contributes to a healthier gut microbiome, which is crucial for digestion, nutrient absorption, and immune function.

Immunomodulatory and Anti-inflammatory Effects

Human milk oligosaccharides are known to play a vital role in the development and maturation of the infant's immune system. While the precise mechanisms for LNnH are still under investigation, it is believed to contribute to immune homeostasis through several pathways:

-

Modulation of Intestinal Epithelial Cell Response: HMOs can directly interact with intestinal epithelial cells to modulate their immune responses. For instance, the related HMO, Lacto-N-neotetraose (LNnT), has been shown to attenuate tumor necrosis factor-alpha (TNF-α) induced inflammation in fetal intestinal epithelial cells. This effect is thought to occur through interaction with or shedding of the TNF receptor 1 (TNFR1). Given the structural similarity, it is plausible that LNnH exerts similar effects.

-

Interaction with Immune Cells: HMOs can influence the function of various immune cells, including dendritic cells and macrophages. While direct studies on LNnH are limited, other oligosaccharides have been shown to activate dendritic cells via Toll-like receptor 4 (TLR4), leading to the stimulation of downstream immune responses.

-

Inhibition of Pathogen Adhesion: By acting as soluble decoy receptors, HMOs can prevent the adhesion of pathogenic bacteria and viruses to the intestinal mucosa, thereby reducing the risk of infections.

The immunomodulatory properties of LNnH suggest its potential application in the development of novel therapeutics for inflammatory conditions, such as inflammatory bowel disease (IBD), and as a functional ingredient in infant formula and other nutritional products to support immune health.

Signaling Pathways

The exact signaling pathways modulated by Lacto-N-neohexaose are an active area of research. Based on studies of structurally similar HMOs, a potential mechanism for its anti-inflammatory effects involves the modulation of the NF-κB signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway of Lacto-N-neohexaose.

This diagram illustrates a hypothesized mechanism where Lacto-N-neohexaose may interfere with the binding of TNF-α to its receptor (TNFR1), thereby inhibiting the downstream activation of the IKK complex and the subsequent release and nuclear translocation of NF-κB. This ultimately leads to a reduction in the expression of pro-inflammatory genes. It is important to note that this is a proposed pathway based on evidence from related human milk oligosaccharides.

Experimental Protocols

Chemical Synthesis of Lacto-N-neohexaose

The chemical synthesis of Lacto-N-neohexaose is a complex, multi-step process. The following is a generalized workflow based on published convergent synthetic strategies. For detailed experimental conditions, including specific reagents, concentrations, and reaction times, it is essential to consult the primary literature.

Caption: Generalized workflow for the chemical synthesis of Lacto-N-neohexaose.

A detailed protocol for one of the key steps, glycosylation, is as follows:

Exemplary Glycosylation Step:

-

A mixture of a glycosyl donor (e.g., a protected disaccharide trichloroacetimidate), a glycosyl acceptor (e.g., a protected tetrasaccharide), and freshly activated molecular sieves in an anhydrous solvent (e.g., dichloromethane) is stirred under an inert atmosphere (e.g., argon) for 1-2 hours at room temperature.

-

The mixture is then cooled to a low temperature (e.g., -30°C).

-

A catalytic amount of a promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added.

-

The reaction is stirred for a short period (e.g., 10-15 minutes) while allowing the temperature to rise gradually.

-

The reaction is quenched, filtered, and the filtrate is washed with aqueous solutions to remove impurities.

-

The organic phase is dried, concentrated, and the product is purified by column chromatography.

In Vitro Anti-inflammatory Assay

This protocol provides a general framework for assessing the anti-inflammatory properties of Lacto-N-neohexaose using a cell-based assay.

Cell Line: Human intestinal epithelial cell lines (e.g., Caco-2, HT-29) or macrophage-like cell lines (e.g., THP-1).

Methodology:

-

Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Pre-treatment: Cells are pre-treated with varying concentrations of Lacto-N-neohexaose for a specified period (e.g., 1-24 hours).

-

Inflammatory Challenge: An inflammatory stimulus, such as lipopolysaccharide (LPS) or TNF-α, is added to the culture medium to induce an inflammatory response.

-

Incubation: The cells are incubated for a further period (e.g., 6-24 hours).

-

Sample Collection: The cell culture supernatant is collected to measure the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-α, IL-6). Cell lysates can also be prepared to analyze the expression of inflammatory mediators and signaling proteins.

-

Analysis: Cytokine levels in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA). Protein expression in cell lysates can be analyzed by Western blotting. Gene expression can be measured by quantitative real-time PCR (qRT-PCR).

Summary and Future Directions

Lacto-N-neohexaose is a complex oligosaccharide with significant potential in the fields of nutrition and medicine. Its prebiotic and immunomodulatory properties make it a promising candidate for further research and development. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological activities, including the identification of its cellular receptors and the signaling pathways it modulates. Furthermore, well-controlled clinical trials are needed to fully evaluate its efficacy and safety for various applications, from infant nutrition to the management of inflammatory diseases. The development of more efficient and scalable methods for its synthesis will also be crucial for its broader application in research and commercial products.

References

The Natural Provenance of Lacto-N-neohexaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neohexaose (LNnH) is a complex branched oligosaccharide naturally present in mammalian milk. This document provides a comprehensive overview of the natural sources of LNnH, focusing on its presence in human and bovine milk. It delves into the biosynthetic pathways responsible for its formation and outlines the experimental methodologies for its isolation and characterization. While precise quantitative data for LNnH remains elusive in publicly available literature, this guide summarizes the current understanding of its natural occurrence and provides a framework for its scientific investigation.

Natural Sources of Lacto-N-neohexaose

Lacto-N-neohexaose is a recognized component of the intricate family of human milk oligosaccharides (HMOs).[1][2] HMOs are the third most abundant solid component of human milk, playing a crucial role in infant health and development. LNnH has also been identified as a constituent of bovine milk, particularly in colostrum.

Human Milk

Human milk is the primary natural source of a diverse array of oligosaccharides, including LNnH.[1] The composition of HMOs, including the concentration of specific oligosaccharides like LNnH, can vary significantly among individuals and throughout the lactation period. Factors such as genetics, particularly the secretor and Lewis blood group status, influence the expression of glycosyltransferases, the enzymes responsible for synthesizing these complex sugars. While numerous studies have quantified the more abundant HMOs, specific quantitative data for Lacto-N-neohexaose in human milk is not consistently reported in the literature, likely due to its lower concentration compared to other major HMOs and the analytical challenges in separating it from its isomers.

Bovine Milk

Bovine milk and, more significantly, bovine colostrum, have been identified as another natural source of Lacto-N-neohexaose. Research has shown that bovine milk oligosaccharides (BMOs), while less concentrated and diverse than HMOs, share structural similarities. Studies have detected LNnH as one of the main isomers of a hexasaccharide in bovine milk fractions. The concentration of oligosaccharides in bovine colostrum is notably higher than in mature bovine milk.

Table 1: Qualitative Summary of Lacto-N-neohexaose in Natural Sources

| Source | Presence | Notes |

| Human Milk | Confirmed | Concentration varies between individuals and lactation stages. Specific quantitative data is limited. |

| Bovine Milk | Confirmed | Present as an isomer of lacto-N-hexaose. |

| Bovine Colostrum | Higher Concentration | Oligosaccharide concentration is significantly higher than in mature milk. |

Biosynthesis of Lacto-N-neohexaose

The biosynthesis of Lacto-N-neohexaose occurs in the mammary gland and involves a series of enzymatic reactions catalyzed by specific glycosyltransferases. The process begins with a lactose core and is elongated and branched through the sequential addition of monosaccharide units.

The core structure of LNnH is built upon a lactose molecule (Galactose-β1,4-Glucose). The galactose moiety of lactose is then elongated with two N-acetyllactosamine (LacNAc) units (Galactose-β1,4-N-acetylglucosamine). One LacNAc unit is added at the C-3 position and the other at the C-6 position of the galactose residue of the lactose core. This branching is a key feature of iso-HMOs like LNnH.[2]

The key enzymes involved in this pathway are:

-

β-1,3-N-acetylglucosaminyltransferase (B3GNT): This enzyme is responsible for adding an N-acetylglucosamine (GlcNAc) residue to the galactose of the lactose core via a β1-3 linkage, initiating one of the branches.

-

β-1,6-N-acetylglucosaminyltransferase (GCNT): This enzyme catalyzes the addition of a GlcNAc residue to the galactose of the lactose core via a β1-6 linkage, forming the second branch point.

-

β-1,4-galactosyltransferase (B4GALT): This enzyme subsequently adds a galactose (Gal) residue to the newly added GlcNAc residues via a β1-4 linkage to complete the N-acetyllactosamine units.

The following diagram illustrates the proposed biosynthetic pathway of Lacto-N-neohexaose.

Caption: Proposed biosynthetic pathway of Lacto-N-neohexaose in the mammary gland.

Experimental Protocols

The isolation and quantification of Lacto-N-neohexaose from natural sources like human or bovine milk require a multi-step approach due to the complexity of the milk matrix and the presence of numerous other oligosaccharides, including isomers.

Isolation of Oligosaccharides from Milk

A general workflow for the isolation of the total oligosaccharide fraction from milk is as follows:

-

Defatting and Deproteinization: Milk samples are centrifuged to remove the fat layer. Proteins are then precipitated by adding an organic solvent (e.g., ethanol) or by enzymatic digestion, followed by centrifugation.

-

Lactose Removal: The high concentration of lactose can interfere with the analysis of other oligosaccharides. Lactose can be removed by enzymatic hydrolysis using β-galactosidase or by chromatographic methods such as gel filtration or solid-phase extraction (SPE) with graphitized carbon cartridges.

-

Fractionation: The resulting oligosaccharide mixture can be further fractionated using techniques like high-performance liquid chromatography (HPLC) with a porous graphitic carbon (PGC) column or amine-labeled columns to separate different oligosaccharide species based on their size, charge, and structure.

Quantification and Structural Elucidation of Lacto-N-neohexaose

Once a purified oligosaccharide fraction is obtained, advanced analytical techniques are employed for the identification and quantification of LNnH.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection (after derivatization with a fluorescent tag like 2-aminobenzamide) or mass spectrometry is the primary method for separating and quantifying milk oligosaccharides. The use of specific columns, such as PGC columns, is crucial for separating isomeric structures like LNnH and lacto-N-hexaose.

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of oligosaccharides. High-resolution mass spectrometry can determine the exact mass and elemental composition, while tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation, especially for confirming the linkages between monosaccharide units, 1D and 2D NMR spectroscopy are indispensable.

The following diagram illustrates a general workflow for the analysis of Lacto-N-neohexaose from a milk sample.

Caption: A generalized experimental workflow for the isolation and analysis of Lacto-N-neohexaose.

Conclusion

Lacto-N-neohexaose is a naturally occurring branched oligosaccharide found in human and bovine milk. While its presence is confirmed, a significant gap exists in the literature regarding its precise quantitative concentrations in these natural sources. The biosynthesis of LNnH is understood to proceed via the sequential action of specific glycosyltransferases on a lactose core. The isolation and analysis of LNnH from the complex milk matrix require sophisticated chromatographic and spectrometric techniques. Further research is warranted to accurately quantify LNnH in different milk sources and to fully elucidate the regulatory mechanisms of its biosynthesis. Such knowledge will be invaluable for understanding its biological functions and for potential applications in infant nutrition and drug development.

References

Enzymatic Synthesis of the Lacto-N-neotetraose (LNnH) Core Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neotetraose (LNnH), with the structure Galβ1-4GlcNAcβ1-3Galβ1-4Glc, is a prominent neutral core structure of human milk oligosaccharides (HMOs). As a key component of this complex glycan family, LNnH plays a significant role in infant nutrition and health, primarily by acting as a prebiotic to shape the gut microbiota and exhibiting immunomodulatory effects.[1][2] The growing interest in the therapeutic potential of HMOs has spurred the development of efficient and scalable methods for their synthesis. Enzymatic synthesis, offering high regio- and stereoselectivity under mild reaction conditions, has emerged as a powerful alternative to complex chemical routes. This technical guide provides an in-depth overview of the enzymatic synthesis of the LNnH core structure, including detailed experimental protocols, quantitative data, and a discussion of its potential biological signaling pathways.

Enzymatic Synthesis of the LNnH Core Structure

The enzymatic synthesis of LNnH from simple, readily available precursors typically involves a two-step glycosylation cascade starting from lactose. This process utilizes two key glycosyltransferases: a β-1,3-N-acetylglucosaminyltransferase and a β-1,4-galactosyltransferase. One-pot, multi-enzyme (OPME) systems are often employed to streamline the process and improve efficiency.[3][4]

Key Enzymes and Substrates

-

β-1,3-N-acetylglucosaminyltransferase: This enzyme catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, typically UDP-GlcNAc, to the C3 hydroxyl group of the galactose residue of lactose. This reaction forms the intermediate trisaccharide, Lacto-N-triose II (LNT II; GlcNAcβ1-3Galβ1-4Glc).[1][5]

-

β-1,4-galactosyltransferase: This enzyme facilitates the transfer of a galactose (Gal) residue from a donor substrate, such as UDP-galactose, to the C4 hydroxyl group of the newly added GlcNAc residue of LNT II. This final step yields the target tetrasaccharide, Lacto-N-neotetraose (LNnH).[3][5]

-

Substrates: The primary substrates for the synthesis of the LNnH core structure are:

-

Lactose (acceptor)

-

UDP-N-acetylglucosamine (UDP-GlcNAc; donor)

-

UDP-galactose (UDP-Gal; donor)

-

Experimental Protocols

The following protocols are synthesized from established one-pot, multi-enzyme methodologies for the synthesis of LNnH.

Protocol 1: One-Pot, Two-Enzyme Synthesis of Lacto-N-neotetraose (LNnH)

This protocol outlines the sequential addition of enzymes to a single reaction vessel to produce LNnH from lactose.

Step 1: Synthesis of Lacto-N-triose II (LNT II)

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing:

-

Lactose: 50 mM

-

UDP-GlcNAc: 60 mM

-

Tris-HCl buffer: 100 mM, pH 7.5

-

MnCl₂: 10 mM

-

-

Enzyme Addition: Add β-1,3-N-acetylglucosaminyltransferase (e.g., from Neisseria meningitidis) to a final concentration of 5-10 mU/mL.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the lactose is consumed and LNT II is the predominant product (typically 4-6 hours).

Step 2: Synthesis of Lacto-N-neotetraose (LNnH) from LNT II

-

Second Donor and Enzyme Addition: To the reaction mixture from Step 1, add:

-

UDP-galactose: 70 mM

-

β-1,4-galactosyltransferase (e.g., from Helicobacter pylori) to a final concentration of 10-15 mU/mL.

-

-

Incubation: Continue the incubation at 37°C with gentle agitation. Monitor the conversion of LNT II to LNnH by TLC or HPLC (typically an additional 6-8 hours).

-

Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.

-

Purification:

-

Centrifuge the reaction mixture to pellet the denatured enzymes.

-

The supernatant containing LNnH can be purified using a combination of activated charcoal and Celite chromatography, followed by size-exclusion chromatography (e.g., Bio-Gel P-2).

-

Lyophilize the purified fractions to obtain pure LNnH as a white powder.

-

Data Presentation

The following table summarizes representative quantitative data from various enzymatic synthesis and microbial fermentation approaches for producing LNnH and its precursor.

| Synthesis Method | Starting Substrate(s) | Key Enzymes/Microbe | Product | Yield | Reference |

| In Vitro Enzymatic Synthesis | |||||

| One-Pot, Multi-Enzyme | Lactose, UDP-GlcNAc, UDP-Gal | β-1,3-N-acetylglucosaminyltransferase, β-1,4-galactosyltransferase | Lacto-N-neotetraose | ~81% (overall) | [4] |

| Sequential Enzymatic Synthesis | Lactose, o-nitrophenyl β-D-galactoside | β-1,3-N-acetylglucosaminyltransferase, β-D-galactosidase from Bacillus circulans | Lacto-N-neotetraose | High (unspecified) | [1] |

| Microbial Fermentation | |||||

| Engineered E. coli | Glucose, Glycerol | Co-expression of lactose permease, β-1,3-N-acetylglucosaminyltransferase, and β-1,4-galactosyltransferase | Lacto-N-neotetraose | 112.47 g/L | |

| Engineered Bacillus subtilis | Lactose | Co-expression of lactose permease, LgtA, and LgtB | Lacto-N-neotetraose | 1.31 g/L |

Mandatory Visualizations

Enzymatic Synthesis of LNnH Core Structure

Caption: Enzymatic pathway for the synthesis of the LNnH core structure.

General Experimental Workflow

Caption: General workflow for the enzymatic synthesis and purification of LNnH.

Putative Signaling through Lectin Receptors

Caption: A generalized model for LNnH-mediated cell signaling via lectin receptors.

Signaling Pathways and Biological Relevance

While a definitive, linear signaling pathway for LNnH has yet to be fully elucidated, its biological activities suggest interactions with cellular signaling cascades, primarily in the context of the gut microbiome and the immune system.

-

Prebiotic Effects and Gut Microbiota: LNnH is not readily digested by human enzymes and reaches the colon intact, where it serves as a selective prebiotic for beneficial bacteria, particularly Bifidobacterium species.[1] The metabolism of LNnH by these bacteria produces short-chain fatty acids (SCFAs) such as butyrate, which are known to have profound effects on gut health and can signal to intestinal epithelial cells and immune cells, influencing inflammatory responses and maintaining gut barrier integrity.

-

Immunomodulation and Lectin Interactions: Glycans like LNnH can be recognized by a class of proteins called lectins, which are present on the surface of various cells, including immune cells. C-type lectin receptors (CLRs) on dendritic cells, for example, are known to bind specific carbohydrate structures, leading to the modulation of immune responses.[6][7] It is plausible that LNnH interacts with specific CLRs or other lectins, such as galectins, on immune cells. This binding could initiate intracellular signaling cascades that influence cytokine production and the overall inflammatory tone. While direct evidence for a specific LNnH-receptor signaling pathway is still emerging, the immunomodulatory properties of LNnH strongly suggest its involvement in such glycan-lectin-mediated communication.

Conclusion

The enzymatic synthesis of the Lacto-N-neotetraose core structure represents a highly efficient and selective method for producing this biologically important human milk oligosaccharide. One-pot, multi-enzyme systems provide a streamlined approach for the gram-scale production of LNnH from simple precursors. While our understanding of the precise signaling pathways mediated by LNnH is still evolving, its role as a key prebiotic and potential immunomodulator underscores its significance in human health. Further research into the specific interactions of LNnH with host cell receptors will undoubtedly uncover novel therapeutic avenues for a range of conditions, from gastrointestinal disorders to inflammatory diseases.

References

- 1. Facile enzymatic conversion of lactose into lacto-N-tetraose and lacto-N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Bacterial β1–3-Galactosyltransferase Enables Multigram-Scale Synthesis of Human Milk Lacto-N-tetraose (LNT) and Its Fucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dendritic cells and C-type lectin receptors: coupling innate to adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C-type lectins on dendritic cells: key modulators for the induction of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of LNnH with Gut Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intestinal epithelium constitutes a critical barrier, and its integrity is paramount for maintaining gut homeostasis. Probiotic-derived molecules are gaining significant attention for their potential to modulate this barrier and influence mucosal immunity. This technical guide delves into the core mechanisms of interaction between LNnH, a lipoprotein derived from Lactobacillus casei, and gut epithelial cells. We will explore the signaling pathways initiated by LNnH, its quantitative impact on epithelial barrier function and cytokine responses, and provide detailed experimental protocols for studying these interactions. This document is intended to be a comprehensive resource for researchers and professionals in the fields of gastroenterology, immunology, and drug development.

Introduction to LNnH and Gut Epithelial Interaction

The gut microbiota plays a pivotal role in human health and disease. Probiotics, live microorganisms that confer a health benefit to the host, are a key area of research. Lactobacillus casei, a well-studied probiotic bacterium, exerts some of its beneficial effects through the secretion of various molecules. Among these are lipoproteins, which are potent immunomodulators. LNnH (a designation for a lipoprotein from Lactobacillus casei) has been identified as a key player in the crosstalk between this probiotic and the host's intestinal epithelial cells.

Intestinal epithelial cells (IECs) form a single-cell layer that separates the luminal contents from the underlying lamina propria, which is rich in immune cells. This barrier is maintained by complex protein structures known as tight junctions (TJs), which regulate paracellular permeability. Disruption of this barrier is a hallmark of various gastrointestinal and systemic diseases. LNnH interacts with IECs to reinforce this barrier and modulate local immune responses, primarily through the activation of specific signaling pathways.

Signaling Pathways Activated by LNnH

The primary mechanism by which LNnH interacts with gut epithelial cells is through the activation of Toll-like receptor 2 (TLR2). TLR2 is a pattern recognition receptor (PRR) expressed on the surface of IECs that recognizes microbial-associated molecular patterns (MAMPs), including bacterial lipoproteins.

Upon binding of LNnH to TLR2, a signaling cascade is initiated, leading to the activation of downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling cascade ultimately results in the modulation of gene expression, leading to the observed effects on barrier function and cytokine production.

Caption: LNnH-induced TLR2 signaling pathway in gut epithelial cells.

Quantitative Data on LNnH Effects

The interaction of LNnH and similar Lactobacillus-derived components with gut epithelial cells leads to measurable changes in barrier function and cytokine secretion. The following tables summarize quantitative data from various in vitro studies.

Table 1: Effect on Transepithelial Electrical Resistance (TER) in Caco-2 Cell Monolayers

| Treatment Condition | Change in TER | Reference |

| L. casei pre-treatment followed by TNF-α/IFN-γ | Reversal of cytokine-induced TER decrease | [1] |

| L. rhamnosus GG pre-treatment followed by EHEC | Attenuation of EHEC-induced drop in TER | [2] |

| Probiotic formulation on Caco-2 cells (24h) | Significant increase in TER (p < 0.001) | [3] |

Table 2: Modulation of Tight Junction Protein Expression

| Probiotic Component | Cell Line | Effect on Tight Junction Proteins | Reference |

| L. casei | Caco-2 | Reversed cytokine-induced decrease in ZO-1 expression | [1] |

| L. rhamnosus GG | MDCK-I / T84 | Protected against EHEC-induced redistribution of claudin-1 and ZO-1 | [2] |

| L. rhamnosus GG | Human enteroids | Prevented IFN-γ-induced downregulation of ZO-1 and Occludin | [4] |

Table 3: Modulation of Cytokine Secretion by Intestinal Epithelial Cells

| Probiotic Component | Cell Model | Effect on Cytokine Production | Reference |

| L. casei Shirota (heat-killed) in co-culture with TNF-α | Caco-2/macrophage | ↑ IL-10 mRNA (20-fold, p < 0.01) | [5] |

| L. casei Shirota (heat-killed) in co-culture with TNF-α | Caco-2/macrophage | ↑ TNF-α mRNA (3.6-fold, p < 0.001) | [5] |

| L. casei Shirota (heat-killed) in co-culture with IL-1β | Caco-2/macrophage | ↓ IL-10 mRNA (80%, p < 0.05) | [5] |

| L. casei Shirota (heat-killed) in co-culture with IL-1β | Caco-2/macrophage | ↑ IL-8 mRNA (170%, p < 0.01) | [5] |

| L. casei on S. pullorum-infected chicks (in vivo) | Jejunum | ↓ IL-1β, IL-17, TNF-α, IFN-γ (p < 0.05) | [6] |

| L. casei on S. pullorum-infected chicks (in vivo) | Jejunum | ↑ IL-4, IL-10 (p < 0.05) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of LNnH with gut epithelial cells.

Caco-2 Cell Culture and Differentiation for Barrier Function Assays

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured for an extended period, differentiates to form a polarized monolayer with characteristics similar to the small intestinal epithelium.

Caption: Experimental workflow for Caco-2 cell barrier function assays.

Protocol Details:

-

Cell Culture: Caco-2 cells are cultured in T-75 flasks with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding on Transwells: At 80-90% confluency, cells are harvested using trypsin-EDTA and seeded onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

-

Differentiation: The cells are cultured for 21 days to allow for differentiation into a polarized monolayer. The culture medium in both the apical and basolateral chambers is replaced every 2-3 days.

-

Integrity Assessment: The integrity of the Caco-2 monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Monolayers with TEER values >250 Ω·cm² are typically used for experiments.

Western Blotting for Tight Junction Proteins (ZO-1, Occludin)

Protocol Details:

-

Protein Extraction: After experimental treatment, Caco-2 monolayers on Transwell inserts are washed with ice-cold PBS. Cells are then lysed by adding RIPA buffer containing protease and phosphatase inhibitors. The cells are scraped, and the lysate is collected and centrifuged to pellet cell debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a 4-15% SDS-polyacrylamide gel. Electrophoresis is performed to separate the proteins by size.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies against ZO-1, occludin, or claudin-1, diluted in the blocking buffer.

-

Secondary Antibody and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Protocol Details:

-

Sample Collection: After treating the gut epithelial cells (e.g., HT-29 or Caco-2) with LNnH and/or inflammatory stimuli, the cell culture supernatant is collected from the basolateral compartment of the Transwell inserts. The supernatant is centrifuged to remove any cells or debris and stored at -80°C until analysis.[1]

-

Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10 or TNF-α) diluted in a coating buffer and incubated overnight at 4°C.[7]

-

Blocking: The plate is washed, and non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]

-

Sample and Standard Incubation: The plate is washed again, and the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells. The plate is incubated for 2 hours at room temperature.[9]

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour at room temperature.[8]

-

Enzyme Conjugate and Substrate: The plate is washed, and an enzyme conjugate (e.g., streptavidin-HRP) is added, followed by incubation. After a final wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop.[9]

-

Measurement: The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[9]

Conclusion and Future Directions

The interaction of LNnH with gut epithelial cells represents a promising area of research for the development of novel therapeutics for gastrointestinal disorders characterized by barrier dysfunction and inflammation. The activation of the TLR2 signaling pathway by LNnH leads to the reinforcement of tight junctions and a balanced cytokine response, highlighting its potential to maintain gut homeostasis.

Future research should focus on:

-

In vivo studies to validate the in vitro findings and to understand the systemic effects of LNnH.

-

The identification and characterization of other Lactobacillus casei-derived molecules that may act synergistically with LNnH.

-

The development of LNnH-based formulations for targeted delivery to the intestinal epithelium.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of LNnH in the context of gut health. The provided data and protocols should facilitate the design and execution of experiments aimed at unraveling the intricate details of this host-microbe interaction.

References

- 1. ELISA Protocol [protocols.io]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]